3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE
Description
3-(4-Methoxyphenyl)-3a,7,8,8a-tetrahydro-5,8-epoxyoxepino[4,5-d]isoxazol-4(5H)-one is a structurally complex heterocyclic compound featuring a fused epoxyoxepino-isoxazolone core substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-17-8-4-2-7(3-5-8)11-10-12(16)14-18-6-9(19-14)13(10)20-15-11/h2-5,9-10,13-14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKRLXDXXQHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3C2C(=O)C4OCC3O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a methoxyphenyl-substituted precursor with a suitable cyclizing agent can yield the desired tricyclic structure. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Epoxy Rings : The target compound and ’s derivatives share epoxy groups, which are reactive sites for nucleophilic ring-opening reactions. However, ’s compounds incorporate additional polar groups (hydroxy, carbamoyl), likely enhancing solubility .
- Substituent Effects : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing substituents (e.g., 4-fluorophenyl in ). Methoxy groups may improve lipophilicity compared to halogenated analogs .
- Ring Systems : The spiro structures in ’s 5a/5b introduce conformational rigidity, whereas the target’s fused rings may favor planar or semi-planar geometries .
Substituent Effects and Physicochemical Properties
The 4-methoxyphenyl group in the target compound distinguishes it from analogs with halogenated or non-polar aryl substituents:
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Potential Reactivity |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Moderate-high | Stabilized via resonance |
| 4-Fluorophenyl | Electron-withdrawing | Moderate | Enhanced electrophilicity |
| 4-Chlorophenyl | Electron-withdrawing | High | Increased steric hindrance |
*Estimated based on substituent contributions.
Implications :
- The methoxy group may enhance the target compound’s stability in acidic environments compared to halogenated analogs.
- Reduced electrophilicity (vs. fluoro-/chlorophenyl derivatives) could diminish reactivity in nucleophilic aromatic substitution but improve compatibility with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
